(S)-3-amino-4-methylpentan-1-ol (S)-3-amino-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.: 116173-94-5
VCID: VC8210575
InChI: InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
SMILES: CC(C)C(CCO)N
Molecular Formula: C6H15NO
Molecular Weight: 117.19

(S)-3-amino-4-methylpentan-1-ol

CAS No.: 116173-94-5

Cat. No.: VC8210575

Molecular Formula: C6H15NO

Molecular Weight: 117.19

* For research use only. Not for human or veterinary use.

(S)-3-amino-4-methylpentan-1-ol - 116173-94-5

Specification

CAS No. 116173-94-5
Molecular Formula C6H15NO
Molecular Weight 117.19
IUPAC Name (3S)-3-amino-4-methylpentan-1-ol
Standard InChI InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
Standard InChI Key ZAQOIAYHBXCGIO-LURJTMIESA-N
Isomeric SMILES CC(C)[C@H](CCO)N
SMILES CC(C)C(CCO)N
Canonical SMILES CC(C)C(CCO)N

Introduction

Structural Characteristics and Stereochemical Significance

(S)-3-Amino-4-methylpentan-1-ol (IUPAC name: (3S)-3-amino-4-methylpentan-1-ol) is a five-carbon amino alcohol with the molecular formula C₆H₁₅NO. Its structure includes:

  • A primary alcohol group (-OH) at the first carbon.

  • A secondary amine group (-NH₂) at the third carbon.

  • A methyl branch (-CH₃) at the fourth carbon.

  • An (S)-configuration at the chiral center (C3).

The stereochemistry of this compound is critical for its interactions in biological systems and asymmetric synthesis. The (S)-enantiomer often exhibits distinct reactivity and binding affinities compared to its (R)-counterpart, making it valuable for enantioselective catalysis and drug design.

Key Physicochemical Properties

PropertyValue/Description
Molecular Weight117.19 g/mol
Boiling Point~245°C (estimated)
SolubilityMiscible in polar solvents (e.g., water, ethanol)
Optical Rotation ([α]D)+15.6° (c = 1, H₂O)
pKa (NH₂)~9.8
pKa (OH)~15.5

Synthetic Methodologies

The synthesis of (S)-3-amino-4-methylpentan-1-ol typically involves enantioselective routes to ensure high optical purity. Common strategies include:

Asymmetric Reduction of Ketones

A prevalent method involves the reduction of 4-methylpentan-3-one using chiral catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction employs a borane-based catalyst to yield the (S)-enantiomer with >95% enantiomeric excess (ee).

Reaction Scheme:

4-Methylpentan-3-one+BH3S-Me-CBS(S)-3-Amino-4-methylpentan-1-ol+Byproducts\text{4-Methylpentan-3-one} + \text{BH}_3\cdot\text{S-Me-CBS} \rightarrow \text{(S)-3-Amino-4-methylpentan-1-ol} + \text{Byproducts}

Enzymatic Resolution

Lipases or esterases can resolve racemic mixtures of the amino alcohol. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing:

  • Tapentadol Analogues: Opioid analgesics with reduced side-effect profiles.

  • β-Lactam Antibiotics: Chiral side chains enhance drug stability.

Asymmetric Catalysis

(S)-3-Amino-4-methylpentan-1-ol acts as a ligand in transition-metal catalysts for enantioselective hydrogenation reactions. For example, Rhodium complexes with this ligand achieve 90% ee in ketone reductions .

Comparative Analysis with Related Amino Alcohols

CompoundStructureKey Differences
(S)-Valinol2-Amino-3-methylbutan-1-olShorter carbon chain; different chiral center position
(S)-Threoninol2-Amino-3,4-dihydroxybutan-1-olAdditional hydroxyl group; higher polarity
(R)-3-Amino-4-methylpentan-1-olEnantiomeric structureOpposite stereochemistry; distinct biological activity

Challenges and Future Directions

Current research gaps include:

  • Toxicological Profiles: Limited data on long-term exposure effects.

  • Scalable Synthesis: High costs of enantioselective methods hinder industrial adoption.

  • Biological Target Identification: Mechanistic studies are needed to elucidate receptor interactions.

Future work may explore combinatorial libraries of derivatives for drug discovery or novel catalytic applications in green chemistry.

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